REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:14])[CH:11]=NO)[CH:5]=[C:6]([CH3:8])[CH:7]=1.S(=O)(=O)(O)[OH:16]>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]2[C:3]=1[C:11](=[O:16])[C:10](=[O:14])[NH:9]2
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Name
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|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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CC=1C=C(C=C(C1)C)NC(C=NO)=O
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Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
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ice water
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Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
|
The precipitated solid was filtered
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Type
|
WASH
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Details
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washed with water (100 mL)
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Type
|
CUSTOM
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Details
|
dried under vacuum
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Name
|
|
Type
|
product
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Smiles
|
CC1=C2C(C(NC2=CC(=C1)C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |